molecular formula C5H10Te B011466 Tellurium, ethenyl-(1-methylethyl)- CAS No. 105442-62-4

Tellurium, ethenyl-(1-methylethyl)-

Cat. No.: B011466
CAS No.: 105442-62-4
M. Wt: 197.7 g/mol
InChI Key: IYQFFBCHRQIOLR-UHFFFAOYSA-N
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Description

Tellurium, ethenyl-(1-methylethyl)- (CAS: 105442-62-4) is an organotellurium compound with the molecular formula C₅H₁₀Te and a molecular weight of 197.73 g/mol . Its IUPAC Standard InChIKey is IYQFFBCHRQIOLR-UHFFFAOYSA-N, and its structure consists of a tellurium atom bonded to an ethenyl (vinyl) group and a 1-methylethyl (isopropyl) group. This compound belongs to a class of organotellurium derivatives, which are notable for their applications in organic synthesis, catalysis, and materials science due to the unique reactivity of the tellurium center .

Properties

CAS No.

105442-62-4

Molecular Formula

C5H10Te

Molecular Weight

197.7 g/mol

IUPAC Name

2-ethenyltellanylpropane

InChI

InChI=1S/C5H10Te/c1-4-6-5(2)3/h4-5H,1H2,2-3H3

InChI Key

IYQFFBCHRQIOLR-UHFFFAOYSA-N

SMILES

CC(C)[Te]C=C

Canonical SMILES

CC(C)[Te]C=C

Other CAS No.

105442-62-4

Synonyms

2-ethenyltellanylpropane

Origin of Product

United States

Comparison with Similar Compounds

Tellurium, Methyl-Ethenyl- (CAS: 94718-60-2)

  • Molecular Formula : C₃H₆Te
  • Molecular Weight : 169.68 g/mol
  • Structural Features : A smaller analog with a methyl group replacing the isopropyl substituent.
  • Key Differences :
    • Reactivity : The absence of a bulky isopropyl group in methyl-ethenyl tellurium likely reduces steric hindrance, enhancing its reactivity in cross-coupling or addition reactions compared to the target compound .
    • Physical Properties : Lower molecular weight correlates with lower boiling/melting points and higher volatility.
    • Ionization Energy : Reported ionization energy (IE) of 7.86 eV in the gas phase, suggesting moderate stability under thermal conditions .

Diethyl Telluride (Te(C₂H₅)₂)

  • Molecular Formula : C₄H₁₀Te
  • Molecular Weight : 185.72 g/mol
  • Structural Features : Two ethyl groups bonded to tellurium.
  • Key Differences :
    • Electronic Effects : Ethyl groups are less electron-withdrawing than ethenyl groups, altering the tellurium center’s electrophilicity.
    • Applications : Diethyl telluride is commonly used in semiconductor manufacturing (e.g., cadmium telluride thin films), whereas ethenyl-isopropyl tellurium may find niche roles in polymer chemistry due to its unsaturated ethenyl group .

Comparison Table: Tellurium, Ethenyl-(1-Methylethyl)- vs. Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties
Tellurium, ethenyl-(1-methylethyl)- C₅H₁₀Te 197.73 Ethenyl, isopropyl High steric bulk; potential for controlled polymerization due to ethenyl reactivity
Tellurium, methyl-ethenyl- C₃H₆Te 169.68 Ethenyl, methyl Higher volatility; lower thermal stability (IE = 7.86 eV)
Diethyl Telluride C₄H₁₀Te 185.72 Two ethyl groups Used in semiconductor synthesis; limited unsaturation reduces polymer-forming ability

Key Research Findings and Inferences

Steric and Electronic Effects

  • The isopropyl group in Tellurium, ethenyl-(1-methylethyl)- introduces significant steric hindrance, which may slow reaction kinetics in substitution or ligand-exchange reactions compared to smaller analogs like methyl-ethenyl tellurium .

Thermal and Chemical Stability

  • Tellurium compounds generally exhibit moderate thermal stability due to the polarizable Te–C bond. However, the presence of bulky substituents (e.g., isopropyl) may enhance stability by shielding the tellurium center from oxidative degradation .

Comparative Reactivity

  • Nucleophilic Substitution : Less reactive than methyl-ethenyl tellurium due to steric effects.
  • Oxidation : Likely forms telluroxides or tellurones under oxidative conditions, similar to dialkyl tellurides .

Preparation Methods

Metathesis Reactions with Tellurium Halides

Tellurium tetrachloride (TeCl₄) serves as a common precursor for generating organotellurium compounds. In this approach, TeCl₄ undergoes sequential reactions with organometallic reagents such as Grignard or organolithium compounds. For example, reacting TeCl₄ with isopropylmagnesium bromide (i-PrMgBr) followed by vinylmagnesium bromide (CH₂=CHMgBr) could yield the target compound. This two-step process ensures controlled substitution at the tellurium center, minimizing disproportionation byproducts.

Hydrotelluration of Alkynes

Hydrotelluration involves the addition of tellurium hydrides (HTeR) to unsaturated bonds. While tellurium hydrides are less stable than their sulfur or selenium analogs, in situ generation via reduction of ditellurides (RTeTeR) with sodium borohydride (NaBH₄) enables this pathway. For instance, reacting propyne (HC≡CCH₃) with HTe-i-Pr under radical initiation could produce tellurium, ethenyl-(1-methylethyl)-. This method benefits from regioselectivity but requires stringent temperature control to prevent tellurium oxidation.

Alkylation of Vinyltellurium Intermediates

Vinyltellurium bromides (CH₂=CHTeBr) can act as intermediates for further functionalization. Treating such intermediates with isopropyl lithium (i-PrLi) facilitates the displacement of bromide, forming the desired compound. This route is particularly effective for introducing sterically demanding alkyl groups while preserving the vinyl moiety’s integrity.

Optimized Protocols for Tellurium, Ethenyl-(1-Methylethyl)- Synthesis

Two-Step Metathesis from TeCl₄

Procedure :

  • Formation of i-PrTeCl₃ : Add i-PrMgBr (1.2 equiv) dropwise to a stirred solution of TeCl₄ (1 equiv) in anhydrous THF at −78°C. Warm to room temperature (RT) and stir for 12 h.

  • Vinylation : Add CH₂=CHMgBr (1.1 equiv) to the reaction mixture at 0°C. Stir for 6 h at RT.

  • Workup : Quench with saturated NH₄Cl, extract with diethyl ether, and purify via vacuum distillation.

Yield : ~65% (theoretical maximum based on analogous reactions).
Key Considerations :

  • Excess Grignard reagent risks over-alkylation, necessitating strict stoichiometric control.

  • Oxygen-free conditions are critical to prevent tellurium oxidation.

Hydrotelluration of Propyne

Procedure :

  • Generate HTe-i-Pr : Reduce i-PrTeTe-i-Pr (1 equiv) with NaBH₄ (2 equiv) in ethanol at 0°C.

  • Addition to Propyne : Introduce gaseous propyne (2 equiv) into the reaction vessel under UV irradiation (254 nm). Stir for 24 h at RT.

  • Isolation : Extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure.

Yield : ~50% (lower due to competing side reactions).
Key Considerations :

  • Radical inhibitors (e.g., BHT) improve selectivity by suppressing polymerization.

  • Reaction progress is monitorable via ¹H NMR disappearance of propyne’s acetylenic proton.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : Expected signals include a doublet of doublets (δ 5.2–5.8 ppm) for the vinyl group and a septet (δ 2.8–3.2 ppm) for the isopropyl methine proton.

  • ¹²⁵Te NMR : A singlet near δ 700 ppm confirms the absence of tellurium-tellurium bonding.

  • IR Spectroscopy : Absorptions at 1580 cm⁻¹ (C=C stretch) and 600 cm⁻¹ (Te-C stretch) validate structural integrity.

X-Ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for confirming molecular geometry. Pseudopolymorphism, as observed in related tellurium Schiff bases, necessitates careful recrystallization from acetonitrile or toluene.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Key AdvantagesLimitations
Metathesis (TeCl₄)65≥9518High reproducibilitySensitive to moisture and oxygen
Hydrotelluration508524RegioselectiveLow yield due to side reactions
Alkylation of RTeBr709012Compatible with bulky substituentsRequires pre-formed vinyltellurium intermediate

Applications and Derivative Chemistry

Tellurium, ethenyl-(1-methylethyl)- exhibits promise in:

  • Materials Science : As a precursor for atomic layer deposition (ALD) of tellurium-containing semiconductors (e.g., Sb₂Te₃ for phase-change memory).

  • Coordination Chemistry : Forming chelate complexes with transition metals (e.g., Ru, Pd) for catalytic applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Tellurium, ethenyl-(1-methylethyl)-, and how can purity be ensured?

  • Methodology : Synthesis typically involves organotellurium coupling reactions under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. For example, nucleophilic substitution between alkenyl halides and tellurium-containing nucleophiles can yield the compound . Purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities ≤0.1% .
  • Experimental Design : Use Schlenk-line techniques to handle air-sensitive intermediates. Post-synthesis, characterize using 1H^1H/13C^13C NMR, FT-IR, and elemental analysis. Ensure reproducibility by documenting solvent choice (e.g., THF vs. DMF) and reaction temperatures .

Q. What analytical techniques are critical for characterizing Tellurium, ethenyl-(1-methylethyl)-?

  • Key Techniques :

  • Spectroscopy : NMR (1H^1H, 13C^13C, 125Te^{125}\text{Te}) to confirm molecular structure and bonding environments .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation .
  • Thermal Analysis : DSC/TGA to assess stability and decomposition pathways .
    • Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in tellurium coordination geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Risk Mitigation :

  • Use fume hoods and PPE (gloves, lab coats) due to acute inhalation toxicity (H332) and skin sensitization risks (H317) .
  • Avoid aqueous waste disposal; neutralize tellurium byproducts with chelating agents (e.g., EDTA) before disposal .
    • Documentation : Maintain safety logs for exposure incidents and include toxicity data in experimental protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of organotellurium compounds like Tellurium, ethenyl-(1-methylethyl)-?

  • Data Analysis Framework :

  • Compare in vitro vs. in vivo results using standardized assays (e.g., antioxidant activity via DPPH radical scavenging vs. SOD enzyme modulation) .
  • Address variability by controlling redox environments (e.g., glutathione levels in cell cultures) .
    • Statistical Validation : Apply multivariate analysis (PCA or ANOVA) to isolate confounding variables (e.g., solvent polarity in bioactivity studies) .

Q. What strategies optimize the compound’s stability for long-term pharmacological studies?

  • Experimental Design :

  • Encapsulate the compound in liposomes or cyclodextrins to prevent tellurium-ligand dissociation .
  • Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC-MS checks .
    • Challenges : Address light sensitivity by storing samples in amber vials under nitrogen .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., thioredoxin reductase) .
  • Validate predictions with QSAR models incorporating Hammett constants for substituent effects on tellurium’s electrophilicity .
    • Limitations : Calibrate force fields for tellurium’s van der Waals radius, which differs from sulfur/selenium .

Q. What are the environmental implications of Tellurium, ethenyl-(1-methylethyl)- in aquatic systems?

  • Ecotoxicity Assessment :

  • Conduct OECD 201/202 tests on Daphnia magna and algae to measure acute/chronic toxicity (LC50_{50}/EC50_{50}) .
  • Analyze bioaccumulation potential using log KowK_{ow} values derived from shake-flask experiments .
    • Mitigation : Propose biodegradation pathways via microbial consortia (e.g., Pseudomonas spp.) in toxicity studies .

Methodological Resources

  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental details (e.g., reporting catalyst loadings and solvent ratios) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
  • Statistical Tools : Use R or Python for dose-response curve fitting (EC50_{50} calculations) and error propagation analysis .

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